molecular formula C17H12N2O5S B4334695 methyl (3,3-dioxido-7-oxoanthra[9,1-de][1,2,3]thiadiazin-2(7H)-yl)acetate

methyl (3,3-dioxido-7-oxoanthra[9,1-de][1,2,3]thiadiazin-2(7H)-yl)acetate

Cat. No.: B4334695
M. Wt: 356.4 g/mol
InChI Key: ZKTHMLUSXPXCPR-UHFFFAOYSA-N
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Description

Methyl (3,3-dioxido-7-oxoanthra[9,1-de][1,2,3]thiadiazin-2(7H)-yl)acetate is a complex organic compound with unique chemical properties and potential applications in various scientific domains. Its structure features a fused anthraquinone core linked to a thiadiazine ring, imparting distinctive reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3,3-dioxido-7-oxoanthra[9,1-de][1,2,3]thiadiazin-2(7H)-yl)acetate typically involves multi-step organic reactions. Initial steps might include the nitration of anthraquinone, followed by reduction and cyclization to form the anthra[9,1-de][1,2,3]thiadiazine system. The esterification of the resulting acid intermediate with methanol under acidic or basic conditions yields the final product.

Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using optimized reaction conditions, likely involving flow chemistry techniques to ensure precise control over reaction times and temperatures. Catalysts and automated processes would improve yield and reduce production costs.

Types of Reactions:

  • Oxidation: This compound can undergo further oxidation to produce various quinone derivatives, impacting its electronic properties.

  • Reduction: Reduction reactions can break down the oxidized states, potentially regenerating the initial compound or forming new derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions on the anthraquinone core can modify its functionality, leading to diverse chemical entities.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate and chromium trioxide in acidic media.

  • Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are typical.

  • Substitution: Various halides and organometallic reagents can be employed under suitable conditions (e.g., reflux, inert atmosphere).

Major Products:

  • Oxidation: Products may include 1,4-dioxoanthra[9,1-de][1,2,3]thiadiazine derivatives.

  • Reduction: Major products could be anthrahydroquinone variants.

  • Substitution: Substituted anthraquinone derivatives, depending on the reagents used.

Scientific Research Applications

Methyl (3,3-dioxido-7-oxoanthra[9,1-de][1,2,3]thiadiazin-2(7H)-yl)acetate has several research applications:

  • Chemistry: Studied for its unique reactivity and potential as a building block for more complex molecules.

  • Biology: Investigated for its potential as a fluorescent probe in cellular imaging.

  • Medicine: Explored for its antibacterial and anticancer properties, owing to its ability to interact with DNA and proteins.

  • Industry: Potentially useful in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The compound's mechanism of action involves interactions with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. In proteins, it may inhibit enzymatic activity by binding to active sites or allosteric sites, affecting molecular pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

  • Anthraquinone: Shares the anthraquinone core but lacks the thiadiazine ring.

  • 1,4-Naphthoquinone: Similar in having a quinone moiety but differs in the ring structure and functional groups.

  • Thiochromones: Possess sulfur-containing heterocycles like the thiadiazine but with a different core structure.

Uniqueness: Methyl (3,3-dioxido-7-oxoanthra[9,1-de][1,2,3]thiadiazin-2(7H)-yl)acetate is unique due to its combined anthraquinone and thiadiazine structure, imparting distinct reactivity and potential biological activities not observed in simpler analogs.

By integrating both the anthraquinone and thiadiazine functionalities, it offers a versatile platform for further chemical modifications and biological exploration, making it a compound of interest across multiple scientific fields.

Properties

IUPAC Name

methyl 2-(8,14,14-trioxo-14λ6-thia-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-15-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5S/c1-24-14(20)9-19-18-16-10-5-2-3-6-11(10)17(21)12-7-4-8-13(15(12)16)25(19,22)23/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTHMLUSXPXCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1N=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)S1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (3,3-dioxido-7-oxoanthra[9,1-de][1,2,3]thiadiazin-2(7H)-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (3,3-dioxido-7-oxoanthra[9,1-de][1,2,3]thiadiazin-2(7H)-yl)acetate
Reactant of Route 3
methyl (3,3-dioxido-7-oxoanthra[9,1-de][1,2,3]thiadiazin-2(7H)-yl)acetate
Reactant of Route 4
Reactant of Route 4
methyl (3,3-dioxido-7-oxoanthra[9,1-de][1,2,3]thiadiazin-2(7H)-yl)acetate
Reactant of Route 5
methyl (3,3-dioxido-7-oxoanthra[9,1-de][1,2,3]thiadiazin-2(7H)-yl)acetate
Reactant of Route 6
methyl (3,3-dioxido-7-oxoanthra[9,1-de][1,2,3]thiadiazin-2(7H)-yl)acetate

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